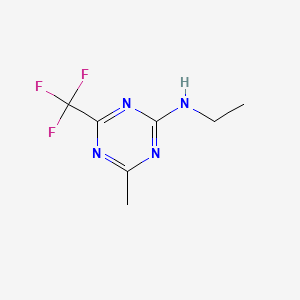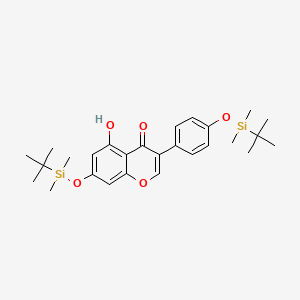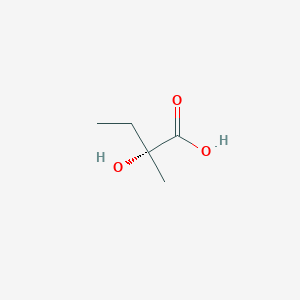![molecular formula C24H34O8 B13418921 alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester](/img/structure/B13418921.png)
alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester: is a complex organic compound with the molecular formula C24H34O8 and a molecular weight of 450.522 . This compound is characterized by the presence of three tetrahydropyran-2-yloxy groups attached to a benzene ring, which is further connected to an acetic acid methyl ester group. It is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. The process begins with the reaction of benzeneacetic acid with tetrahydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the protected intermediate. This intermediate is then esterified using methanol and a suitable esterification catalyst, such as sulfuric acid, to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives.
Scientific Research Applications
Chemistry: In chemistry, alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester is used as a protecting group for hydroxyl functionalities during multi-step organic synthesis. Its stability under various reaction conditions makes it a valuable tool for synthetic chemists .
Biology: In biological research, this compound is used in the synthesis of complex molecules that mimic biological structures. It is also employed in the study of enzyme mechanisms and interactions due to its ability to form stable intermediates .
Medicine: In medicinal chemistry, this compound is used in the development of drug candidates. Its unique structure allows for the exploration of new pharmacophores and the optimization of drug properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester involves its interaction with specific molecular targets. The tetrahydropyran groups provide steric hindrance, which can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The ester group can undergo hydrolysis to release the active acetic acid derivative, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde: Similar structure but with an aldehyde group instead of an ester group.
2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone: Used in the synthesis of sodium-glucose transporter inhibitors.
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: A complex molecule with multiple tetrahydropyran groups.
Uniqueness: alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester is unique due to its combination of three tetrahydropyran groups and an acetic acid methyl ester group. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C24H34O8 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]-2-(oxan-2-yloxy)acetate |
InChI |
InChI=1S/C24H34O8/c1-26-24(25)23(32-22-10-4-7-15-29-22)17-11-12-18(30-20-8-2-5-13-27-20)19(16-17)31-21-9-3-6-14-28-21/h11-12,16,20-23H,2-10,13-15H2,1H3 |
InChI Key |
SPDKGSZUEQRPAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)OC2CCCCO2)OC3CCCCO3)OC4CCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


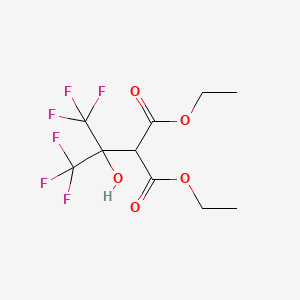
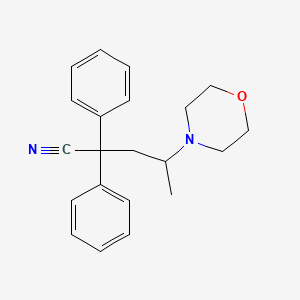
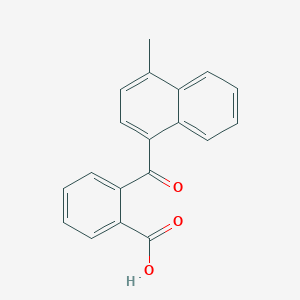
![7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid](/img/structure/B13418845.png)
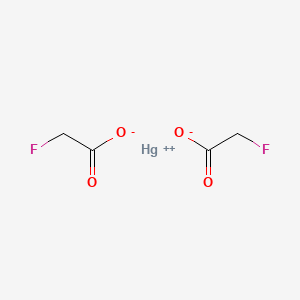
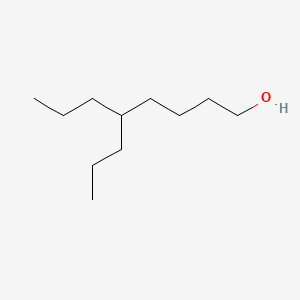
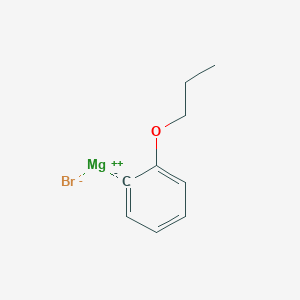
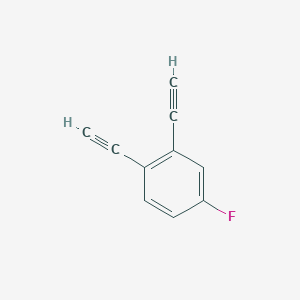
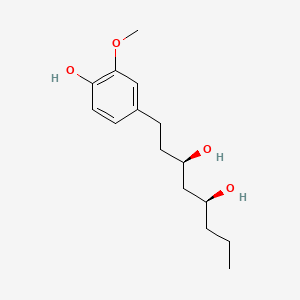
![7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)](/img/structure/B13418892.png)
